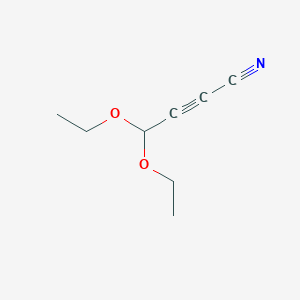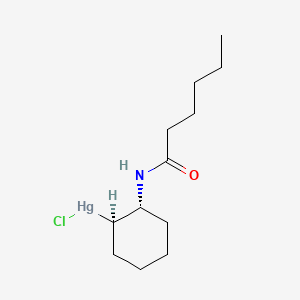
trans-Chloro(2-hexanamidocyclohexyl)mercury
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-Chloro(2-hexanamidocyclohexyl)mercury: is an organomercury compound with the molecular formula C12H22ClHgNO. This compound is characterized by the presence of a mercury atom bonded to a cyclohexyl ring substituted with a hexanamido group and a chlorine atom. Organomercury compounds are known for their significant biological and chemical activities, making them of interest in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-Chloro(2-hexanamidocyclohexyl)mercury typically involves the reaction of mercury(II) chloride with 2-hexanamidocyclohexylamine. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent usage, and purification methods to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions:
Oxidation: trans-Chloro(2-hexanamidocyclohexyl)mercury can undergo oxidation reactions, where the mercury center is oxidized to a higher oxidation state.
Reduction: The compound can be reduced to form mercury(0) or other lower oxidation state mercury species.
Substitution: The chlorine atom in the compound can be substituted by other nucleophiles such as thiols, amines, or phosphines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like thiols (R-SH), amines (R-NH2), and phosphines (R3P) are employed under mild conditions.
Major Products:
Oxidation: Formation of mercury(II) oxide (HgO) or other oxidized mercury species.
Reduction: Formation of elemental mercury (Hg) or mercury(I) compounds.
Substitution: Formation of substituted organomercury compounds with different functional groups.
科学的研究の応用
Chemistry:
- Used as a reagent in organic synthesis for the introduction of mercury into organic molecules.
- Employed in the study of organomercury chemistry and reaction mechanisms .
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
- Used in studies related to mercury toxicity and its effects on biological systems .
Medicine:
- Explored for its potential use in medicinal chemistry, particularly in the development of mercury-based drugs.
- Studied for its interactions with biological macromolecules such as proteins and DNA .
Industry:
- Utilized in the chlor-alkali industry for the production of chlorine and sodium hydroxide.
- Employed in the synthesis of other organomercury compounds used in various industrial applications .
作用機序
The mechanism of action of trans-Chloro(2-hexanamidocyclohexyl)mercury involves its interaction with biological molecules, leading to the disruption of cellular processes. The compound can bind to thiol groups in proteins, inhibiting their function and leading to cellular toxicity. It can also interact with DNA, causing damage and affecting cellular replication and transcription processes. The exact molecular targets and pathways involved in its action are still under investigation .
類似化合物との比較
Methylmercury (CH3Hg+): Known for its high toxicity and ability to bioaccumulate in the food chain.
Ethylmercury (C2H5Hg+): Used in vaccines as a preservative (thiomersal).
Phenylmercury (C6H5Hg+): Employed in fungicides and antiseptics.
Uniqueness: trans-Chloro(2-hexanamidocyclohexyl)mercury is unique due to its specific structural features, including the presence of a hexanamido group and a cyclohexyl ring. These structural elements confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
特性
CAS番号 |
73926-88-2 |
|---|---|
分子式 |
C12H22ClHgNO |
分子量 |
432.35 g/mol |
IUPAC名 |
chloro-[(1R,2R)-2-(hexanoylamino)cyclohexyl]mercury |
InChI |
InChI=1S/C12H22NO.ClH.Hg/c1-2-3-5-10-12(14)13-11-8-6-4-7-9-11;;/h8,11H,2-7,9-10H2,1H3,(H,13,14);1H;/q;;+1/p-1/t11-;;/m0../s1 |
InChIキー |
VBEKGODBPGBJNJ-IDMXKUIJSA-M |
異性体SMILES |
CCCCCC(=O)N[C@@H]1CCCC[C@H]1[Hg]Cl |
正規SMILES |
CCCCCC(=O)NC1CCCCC1[Hg]Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


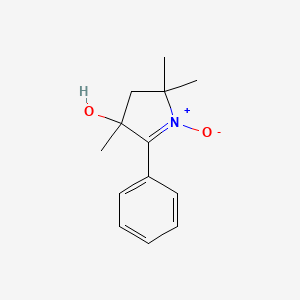
![3-[4-(Benzyloxy)phenyl]-5-(ethoxymethyl)-1,3-oxazolidin-2-one](/img/structure/B14456958.png)
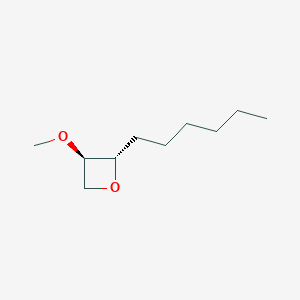


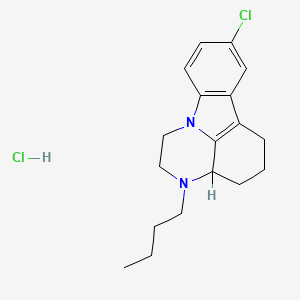
![6-[4-(Propan-2-yl)anilino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14456983.png)
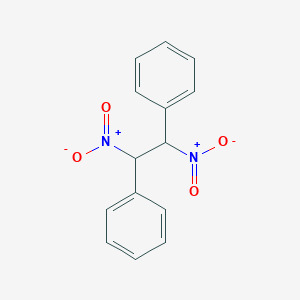
![2-[(2-Amino-1,3-benzothiazol-6-yl)oxy]ethan-1-ol](/img/structure/B14456988.png)


![(2E)-2-[(2-Hydroxyphenyl)imino]-1-(4-methylphenyl)ethan-1-one](/img/structure/B14457003.png)
![Ethyl 11b-hydroxy-2-oxo-2,11b-dihydro-1h-cyclopenta[l]phenanthrene-3-carboxylate](/img/structure/B14457015.png)
